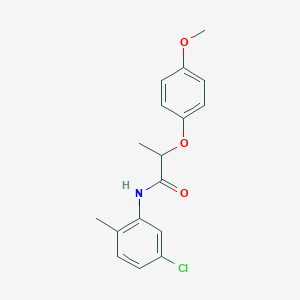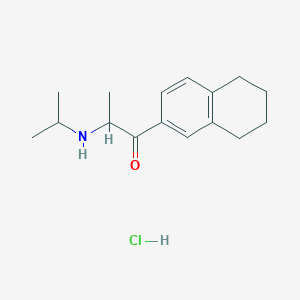
(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine, also known as DPNB, is a synthetic compound that has gained attention in scientific research due to its potential use as a biological tool. DPNB is a derivative of the well-known photoactivatable compound, 4,5-dimethoxy-2-nitrobenzyl (DMNB), which is often used in the study of protein function and dynamics. In
Aplicaciones Científicas De Investigación
(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine has been primarily used in the study of protein function and dynamics. Specifically, (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine can be used to label proteins with a photoactivatable group, allowing for precise spatial and temporal control of protein activity. This technique is commonly referred to as photocaging, and it has been used to investigate a wide range of biological processes, including ion channel function, neurotransmitter release, and cell signaling pathways.
Mecanismo De Acción
(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine is a photoactivatable compound, meaning that it can be activated by light of a specific wavelength. Upon activation, (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine releases a highly reactive species known as a nitrene, which can covalently modify nearby biomolecules. The precise mechanism of nitrene transfer is still under investigation, but it is believed that the nitrene can react with a variety of functional groups, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine has been shown to be biologically inert in the absence of light activation. However, upon activation, (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine can modify nearby biomolecules, leading to changes in protein function and activity. The specific effects of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine will depend on the protein or biomolecule being studied, as well as the location and timing of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine in lab experiments is the ability to precisely control protein activity using light. This technique allows for the investigation of biological processes with high spatial and temporal resolution. Additionally, (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine can be used to study a wide range of biomolecules, including proteins, lipids, and nucleic acids.
One limitation of using (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine is the need for specialized equipment to activate the compound with light. Additionally, the covalent modification of biomolecules by (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine can be irreversible, making it difficult to study the effects of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine over long periods of time. Finally, the specific effects of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine will depend on the protein or biomolecule being studied, and it may not be suitable for all experimental systems.
Direcciones Futuras
There are several areas of future research that could be explored using (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine. One potential direction is the development of new photoactivatable compounds that can be activated by longer wavelengths of light, allowing for deeper tissue penetration. Additionally, (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine could be used in combination with other experimental techniques, such as optogenetics, to study complex biological processes. Finally, the precise mechanism of nitrene transfer by (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine could be further investigated using computational methods, allowing for a more detailed understanding of the reaction pathway.
Métodos De Síntesis
The synthesis of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine involves the reaction of DMNB with 3,4-difluoroaniline in the presence of a base. The resulting product is a yellow-orange powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The purity of (3,4-difluorophenyl)(4,5-dimethoxy-2-nitrobenzyl)amine can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c1-22-14-5-9(13(19(20)21)7-15(14)23-2)8-18-10-3-4-11(16)12(17)6-10/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKZCXNKITXTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC2=CC(=C(C=C2)F)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-difluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-pyridinyl)ethyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4957500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinamine](/img/structure/B4957501.png)

![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)
![allyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4957531.png)
![4-[(diethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4957532.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)
![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)
